molecular formula C9H18ClN B2780252 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2247107-82-8

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride

Cat. No.: B2780252
CAS No.: 2247107-82-8
M. Wt: 175.7
InChI Key: XPKOXIWOOICFSJ-UHFFFAOYSA-N
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Description

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride is a unique spirocyclic compound characterized by its distinctive structure, which includes a spiro junction connecting two cycloalkane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of the spirocyclic core, followed by functionalization to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and catalytic processes are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces primary amines.

Scientific Research Applications

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. Its spirocyclic core provides rigidity and stability, making it an attractive scaffold for drug design and other applications .

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOXIWOOICFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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